N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide: is a complex organic compound that features an imidazo[1,2-b]pyrazole core. This structure is notable for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique arrangement of nitrogen atoms within the imidazo[1,2-b]pyrazole ring system contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide typically involves multi-step organic reactions. One common approach is the formation of the imidazo[1,2-b]pyrazole core through cyclization reactions involving appropriate precursors. For instance, selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold can be achieved using Br/Mg-exchange, regioselective magnesiations, and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for the synthesis of key intermediates.
Chemical Reactions Analysis
Types of Reactions: N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the imidazo[1,2-b]pyrazole core.
Scientific Research Applications
Chemistry: In chemistry, N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It can be used in the design of new drugs with antibacterial, antiviral, or anticancer properties. The imidazo[1,2-b]pyrazole core is known for its biological activity, making it a valuable scaffold for drug discovery .
Industry: In industry, the compound can be used in the development of new materials with specific properties, such as improved solubility or stability. It may also find applications in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide involves its interaction with specific molecular targets. The compound’s imidazo[1,2-b]pyrazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Benzamide: A simple amide derivative of benzoic acid, used in the synthesis of more complex molecules.
Uniqueness: N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide is unique due to its combination of the imidazo[1,2-b]pyrazole core with a cyanobenzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
3-cyano-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-11-12-2-1-3-13(10-12)15(21)17-6-7-19-8-9-20-14(19)4-5-18-20/h1-5,8-10H,6-7H2,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRYJXWSORCKLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCN2C=CN3C2=CC=N3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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